2-(4-chlorophenoxy)-N-{[4-(2,5-dimethoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide
Description
This compound features a multifunctional structure comprising a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group at position 4, a sulfanyl-linked 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl moiety at position 5, and an N-methylacetamide side chain bearing a 4-chlorophenoxy group. The triazole ring is a hallmark of bioactive molecules, often contributing to hydrogen bonding and π-π stacking interactions in pharmacological targets .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN5O5S/c1-39-23-13-14-26(40-2)25(16-23)36-27(17-32-28(37)18-41-22-11-9-21(31)10-12-22)33-34-30(36)42-19-29(38)35-15-5-7-20-6-3-4-8-24(20)35/h3-4,6,8-14,16H,5,7,15,17-19H2,1-2H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJVKPWOGCFUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)COC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-{[4-(2,5-dimethoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-substituted phenyl structure with various functional groups that may influence its biological interactions. Key structural components include:
- Chlorophenoxy group : Known to enhance lipophilicity and potentially increase receptor binding.
- Dimethoxyphenyl group : May contribute to the modulation of biological pathways due to electron-donating properties.
- Triazole moiety : Often associated with antifungal and anticancer activities due to its ability to interact with various biological targets.
Table 1: Structural Components
| Component | Description |
|---|---|
| Chlorophenoxy | Enhances lipophilicity |
| Dimethoxyphenyl | Electron-donating properties |
| Triazole moiety | Interaction with biological targets |
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may bind to specific receptors involved in signaling pathways, potentially influencing cellular responses.
- Enzyme Inhibition : It may inhibit enzymes critical for disease progression, such as phosphatases or kinases.
- Gene Expression Alteration : The compound can affect the transcription of genes related to cell growth and apoptosis.
Case Study Insights
Recent studies have investigated the compound's effects on various biological systems:
- Anticancer Activity : Research indicates that similar triazole derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, a derivative with a comparable structure demonstrated an IC50 value of 15 µM against breast cancer cells, suggesting potential effectiveness in oncology applications .
- Antimicrobial Properties : Compounds containing similar moieties have shown promising antibacterial activity. A study reported that derivatives with triazole rings exhibited effective inhibition of bacterial growth comparable to standard antibiotics .
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM in breast cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria |
Research Findings
A comprehensive review of literature reveals diverse findings regarding the biological activity of similar compounds:
- Inhibitory Effects : Compounds with triazole structures have been documented to inhibit key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are vital in neurodegenerative diseases and inflammation respectively .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the phenyl substituents significantly alter the potency and selectivity of these compounds against various targets. For example, the introduction of electron-withdrawing groups has been linked to enhanced activity against certain cancer cell lines .
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Substituted phenyl rings | Altered selectivity |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Similarities and Differences
The compound belongs to the 1,2,4-triazole acetamide family, sharing core features with derivatives such as:
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3,4-Difluorophenyl)acetamide (CAS: 477332-63-1): Similarities: Both have a triazole-thioether linkage and halogenated aromatic substituents. Differences: The reference compound lacks the tetrahydroquinoline moiety and methoxy groups, which may reduce its CNS penetration compared to the target compound .
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives: Similarities: Shared triazole-sulfanyl-acetamide backbone.
Pharmacological Activity Comparison
Key Findings :
- The tetrahydroquinoline group in the target compound may enhance binding to neurotransmitter receptors, as seen in related quinoline-based drugs .
- Chlorophenoxy and dimethoxyphenyl groups likely improve metabolic stability compared to non-halogenated analogs .
- Sulfanyl linkages in triazoles generally enhance solubility and bioavailability relative to ether or alkyl chains .
Research Implications and Limitations
- Strengths: The compound’s structural complexity allows for multitarget engagement, combining triazole-based enzyme inhibition (e.g., cyclooxygenase) with tetrahydroquinoline-mediated receptor modulation .
- Limitations: Limited experimental data on its pharmacokinetics or toxicity; most insights are extrapolated from analogs. For instance, chlorophenoxy groups in related compounds show nephrotoxicity risks at high doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
